molecular formula C14H24N2O8 B3034282 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate CAS No. 1523571-80-3

2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate

Cat. No.: B3034282
CAS No.: 1523571-80-3
M. Wt: 348.35
InChI Key: RLLUMOUDOGLKQV-UHFFFAOYSA-N
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Description

2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate is a heterocyclic compound that belongs to the spiro-bridged oxazolidines family. It has a molecular formula of C14H24N2O8 and a molecular weight of 348.35 g/mol . This compound is known for its unique spiro structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate typically involves the reaction of oxazolidine derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of amino alcohols with diols in the presence of a catalyst . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to maintain consistency and quality. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate involves its interaction with specific molecular targets and pathways. The spiro structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate is unique due to its specific spiro structure, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,8-dioxa-5-azaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NO2.C2H2O4/c2*1-2-8-3-6(7-1)4-9-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLUMOUDOGLKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(N1)COC2.C1COCC2(N1)COC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate
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2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate
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Reactant of Route 5
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Reactant of Route 6
2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate

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